1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a pyrimidin-2-ylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves several steps. One common method includes the reaction of 4-methylphenylamine with maleic anhydride to form an intermediate, which is then reacted with pyrimidine-2-thiol under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidin-2-ylsulfanyl group.
Scientific Research Applications
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione: This compound has a pyridin-2-ylsulfanyl group instead of a pyrimidin-2-ylsulfanyl group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-[(thiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione:
Properties
CAS No. |
6230-44-0 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H13N3O2S/c1-10-3-5-11(6-4-10)18-13(19)9-12(14(18)20)21-15-16-7-2-8-17-15/h2-8,12H,9H2,1H3 |
InChI Key |
GPZFEZFVXNIOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3 |
Origin of Product |
United States |
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